molecular formula C9H10O2 B117257 2-Phenylpropionic acid CAS No. 492-37-5

2-Phenylpropionic acid

Cat. No. B117257
CAS RN: 492-37-5
M. Wt: 150.17 g/mol
InChI Key: YPGCWEMNNLXISK-UHFFFAOYSA-N
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Description

2-Phenylpropionic acid, also known as hydratropic acid, is a 2-arylpropionic acid carrying a phenyl group at position 2 . It is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity . It is also used in nucleation inhibitors in Dutch resolution of diastereomers .


Synthesis Analysis

2-Phenylpropionic acid can be synthesized by mixing liquid caustic soda, water, and 2-phenylpropanenitrile, then warming up to 80 130 DEG C, and allowing the mixture to undergo backflow reaction for 5 20 hours . After the reaction terminates, it is cooled to 20 60 DEG C and sulfuric acid is dripped until PH < 5 . Layering and high vacuum rectification are then performed to obtain 2-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of 2-Phenylpropionic acid is C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for 2-Phenylpropionic acid is 2-phenylpropanoic acid .


Chemical Reactions Analysis

2-Phenylpropionic acid has been found to undergo various chemical reactions. For instance, it has been reported that synthetic 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) and biosynthetic 2-phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G) were incubated separately, and at varying concentrations with GSH in buffer (pH 7.4, 37 degrees C), and formation of the transacylation product, 2-phenylpropionyl-S-acyl-glutathione (2-PPA-SG), was quantified .


Physical And Chemical Properties Analysis

2-Phenylpropionic acid is a clear pale yellow to yellow liquid . It has a refractive index of 1.522 (lit.) . Its boiling point is 260-262 °C (lit.) , and it has a density of 1.1 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Sustainable Kinetic Resolution

    2-Phenylpropionic acid is used in enzyme-catalyzed reactions for sustainable kinetic resolution. This involves esterification in bio-based solvents and continuous flow processes, highlighting its significance in green chemistry (Iemhoff et al., 2018).

  • Biocatalytic Cascade in Chemical Synthesis

    An amino-group-transformation biocatalytic process uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids, demonstrating its role in the efficient production of pharmaceuticals, cosmetics, and fine chemicals (Wang et al., 2019).

  • Electrocatalytic Carboxylation

    Silver nanoparticles are used as a cathode for the electrocatalytic carboxylation of 1-phenethyl bromide with CO2, achieving a 98% yield of 2-phenylpropionic acid. This method operates under mild conditions without added catalysts, showing the compound's potential in organic synthesis and catalysis (Yang et al., 2016).

  • Asymmetric Electrocarboxylation

    The electrogenerated chiral [CoI(salen)]− complex catalyzes the asymmetric electrocarboxylation of 1-phenylethyl chloride, synthesizing optically active 2-phenylpropionic acid. This expands its application in the asymmetric synthesis of chiral compounds (Chen et al., 2014).

  • Pharmaceutical Research

    Derivatives of 2-phenylpropionic acid have been synthesized and evaluated for activation of the free fatty acid receptor 1 (FFA1), demonstrating potential therapeutic applications in type 2 diabetes mellitus (Kuranov et al., 2020).

  • Chiral Separation Techniques

    The compound has been used to evaluate chromatographic performance in chiral separation, emphasizing its role in the development of pharmaceutical and chemical analysis methods (Çakmak et al., 2017).

  • Antimicrobial Metabolite Study

    In a study exploring secondary metabolites from endophytic fungi, 2-phenylpropionic acid demonstrated significant antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Yehia et al., 2020).

  • Liquid Crystal Display Research

    The synthesis of (S)-2-phenylpropionic acid derivatives for cholesteric liquid crystal devices showcases its application in materials science, particularly in the development of display technologies (Yokokoji et al., 2008).

  • Enantioselective Esterification

    Studies on the kinetic resolution of profens, including 2-phenylpropionic acids, using enantioselective esterification catalyzed by lipases, highlight its significance in producing optically pure pharmaceutical ingredients (Sikora et al., 2014).

  • Chiral Extraction Systems

    The compound's enantioselective partitioning in chiral extraction systems indicates its relevance in separation science, particularly in the purification and separation of enantiomers (Tang et al., 2012).

Safety And Hazards

2-Phenylpropionic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

2-phenylpropanoic acid
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InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
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InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
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Molecular Weight

150.17 g/mol
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Physical Description

Solid
Record name 2-Phenylpropionate
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Product Name

2-Phenylpropionic acid

CAS RN

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name Benzeneacetic acid, .alpha.-methyl-
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Record name 2-PHENYLPROPIONIC ACID
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Record name 2-Phenylpropionate
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Synthesis routes and methods I

Procedure details

To a solution of 24.5 g. of 2-methane-sulphonyloxyhydratropic acid in 200 ml. of methanol 28 ml. of triethylamine and 2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and acidified with a 20% aqueous hydrochloric acid solution. The separated hydratropic acid is extracted with chloroform. The chloroform solution is dried over sodium sulphate, evaporated and the residue is distilled off. 13.5 g. (90%) of hydratropic acid are obtained, boiling at 145° C. (13 mmHg.); nD25 =1.5219.
Name
2-methane-sulphonyloxyhydratropic acid
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28 mL
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90%

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
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10 mL
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Synthesis routes and methods III

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
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200W
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Synthesis routes and methods IV

Procedure details

α-Phenylmethylpropionate can be obtained under similar conditions, by reacting a mixture of phenylacetic acid, dimethyl carbonate and K2CO3, in a 1:20:2 molar ratio, in autoclave at a temperature of 225° C., for 15 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,810
Citations
BC Sallustio, A Abas, PJ Hayball, YJ Purdie… - … of Chromatography B …, 1986 - Elsevier
… S-enantiomers of 2-phenylpropionic acid, ketoprofen and fenoprofen… of the assay for 2-phenylpropionic acid, ketoprofen and … 2-Phenylpropionic acid (BPPA), ketoprofen and fenoprofen …
Number of citations: 59 www.sciencedirect.com
Y TSUDA, K KAWAI, S NAKAJIMA - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… by a phenyl or benzyloxy group, ie, 2-phenylpropionic acid ((i)-1) … When the racemic 2-phenylpropionic acid ((i)-1) was … the culture broth was optically active 2-phenylpropionic acid ((R)-…
Number of citations: 10 www.jstage.jst.go.jp
DK Bhattacharyya, M Lecomte, CJ Rieke… - Journal of Biological …, 1996 - ASBMB
… To begin testing the functions of Arg 120 , Glu 524 , and Tyr 355 in the binding of fatty acid substrates and 2-phenylpropionic acid inhibitors, we prepared appropriate mutants of ovine …
Number of citations: 232 www.jbc.org
YF Hung, MJ Thomason… - Journal of Applied …, 1996 - academic.oup.com
… Fifty‐nine microbial cultures were screened for their ability to carry out the chiral inversion of (R,S) and (R)‐2‐phenylpropionic acid under both growing and non‐growing conditions. …
Number of citations: 14 academic.oup.com
C Li, MP Grillo, LZ Benet - Journal of Pharmacology and Experimental …, 2003 - ASPET
… Here, we describe studies that determine the relative importance of these two pathways in the metabolic activation of a model substrate, 2-phenylpropionic acid (2-PPA), in vivo in rats. …
Number of citations: 36 jpet.aspetjournals.org
S Fournel, J Caldwell - Biochemical pharmacology, 1986 - Elsevier
… Enantiomeric ratio (S/R) of 2-phenylpropionic acid as a function of time in the plasma of male rats given RS(“Cl-2-phenylpropionic acid. For details of the experiment, see the legend of …
Number of citations: 85 www.sciencedirect.com
L Zhang, LP Xiao, DF Niu, YW Luo… - Chinese Journal of …, 2008 - Wiley Online Library
… Electrocarboxylation of acetophenone with CO2 to obtain 2-hydroxy-2-phenylpropionic acid was carried out in acetonitrile solution containing 0.1 mol•L-1 tetraethylammonium bromide. …
Number of citations: 27 onlinelibrary.wiley.com
T Furuya, M Ushiyama, Y Asada, T Yoshikawa - Phytochemistry, 1989 - Elsevier
… 3 to be one molecule each of 2-phenylpropionic acid, hexose and pentose. The assignment … , produced from (S)-2-phenylpropionic acid by biotransformation using the root culture of P. …
Number of citations: 44 www.sciencedirect.com
H Karaca Gençer, U Acar Çevik… - Journal of Enzyme …, 2017 - Taylor & Francis
… It is well known that 2-phenylpropionic acid is the main substructure, being responsible to COX … Importance of 2-phenylpropionic acid in COX inhibition has also been observed in the …
Number of citations: 12 www.tandfonline.com
MJ Thomason, W Rhys‐Williams, YF Hung, JA Baker… - Chirality, 1997 - Wiley Online Library
… The work presented in this paper describes the incubation of deuterated derivatives of 2-phenylpropionic acid (2-PPA) with concentrated suspensions of V. lecanii in buffer and the …
Number of citations: 13 onlinelibrary.wiley.com

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